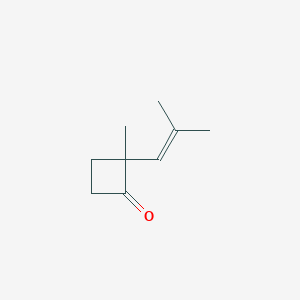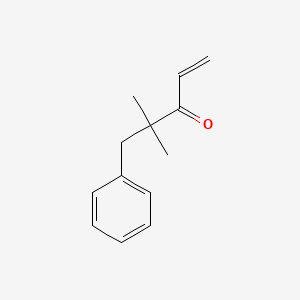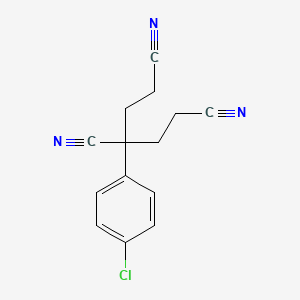
3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile is a chemical compound with the molecular formula C14H12ClN3 It contains a chlorophenyl group attached to a pentane chain with three nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with malononitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group of malononitrile attacks the electrophilic carbon of the 4-chlorobenzyl cyanide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)pentane-1,3,5-tricarbonitrile
- 3-(4-Methylphenyl)pentane-1,3,5-tricarbonitrile
- 3-(4-Nitrophenyl)pentane-1,3,5-tricarbonitrile
Uniqueness
3-(4-Chlorophenyl)pentane-1,3,5-tricarbonitrile is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can lead to different reactivity and interaction profiles in chemical and biological systems.
Propiedades
Número CAS |
42307-75-5 |
|---|---|
Fórmula molecular |
C14H12ClN3 |
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)pentane-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C14H12ClN3/c15-13-5-3-12(4-6-13)14(11-18,7-1-9-16)8-2-10-17/h3-6H,1-2,7-8H2 |
Clave InChI |
CYNYLKYHTIRFCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCC#N)(CCC#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
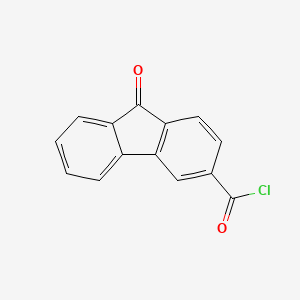
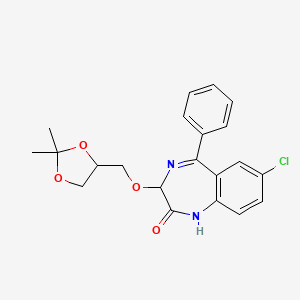
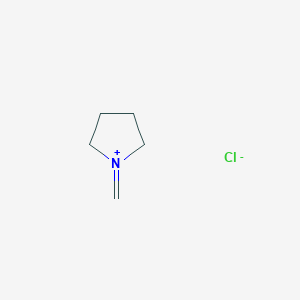
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
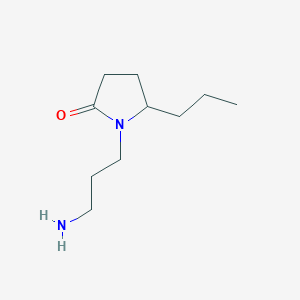
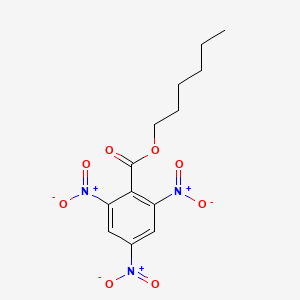
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)


![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)

